molecular formula C13H11N3O B13921780 Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)- CAS No. 134044-45-4

Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-

Cat. No.: B13921780
CAS No.: 134044-45-4
M. Wt: 225.25 g/mol
InChI Key: DNEXHGCIKMTCOL-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry . The structure of 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine consists of an imidazo[1,2-a]pyrimidine core with a 3-methoxyphenyl group attached at the 2-position.

Chemical Reactions Analysis

2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly at the 3-methoxyphenyl group, using reagents like halogens or nucleophiles.

    Cyclization: Intramolecular cyclization reactions can be performed to form additional fused ring systems.

Comparison with Similar Compounds

2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine lies in its specific substitution pattern and the presence of the 3-methoxyphenyl group, which imparts distinct pharmacological properties.

Properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-11-5-2-4-10(8-11)12-9-16-7-3-6-14-13(16)15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXHGCIKMTCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328053
Record name Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134044-45-4
Record name Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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